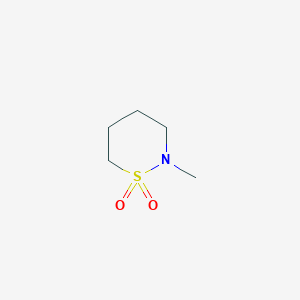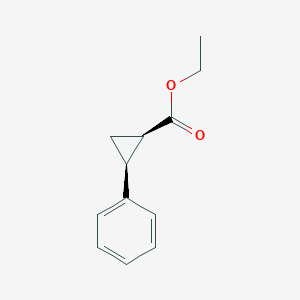![molecular formula C17H16F3N5O2S B2483918 4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine CAS No. 2380166-69-6](/img/structure/B2483918.png)
4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazolopyridazine core, followed by the introduction of the trifluoromethyl group and the benzenesulfonyl piperidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the triazolopyridazine core can produce partially or fully reduced analogs.
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Its potential biological activities, such as enzyme inhibition or receptor modulation, make it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazolopyridazine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzenesulfonyl group may also play a role in binding to specific sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzenesulfonyl)-1-[3-(methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Benzenesulfonyl)-1-[3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
6-[4-(benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c18-17(19,20)16-22-21-14-6-7-15(23-25(14)16)24-10-8-13(9-11-24)28(26,27)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWNEITVDVRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)

![1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2483839.png)

![2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2483844.png)
![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)
![1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2483847.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2483848.png)


![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2483854.png)

